molecular formula C17H15ClN2OS2 B2568139 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-57-3

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2568139
CAS No.: 391225-57-3
M. Wt: 362.89
InChI Key: HTAPHLIJGDGBCT-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-9-6-10(2)15(11(3)7-9)12-8-22-17(19-12)20-16(21)13-4-5-14(18)23-13/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPHLIJGDGBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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